molecular formula C14H20O4 B1397081 Ethyl 3-(4-hydroxy-2 isopropoxyphenyl)propanoate CAS No. 1234846-98-0

Ethyl 3-(4-hydroxy-2 isopropoxyphenyl)propanoate

Cat. No. B1397081
CAS RN: 1234846-98-0
M. Wt: 252.31 g/mol
InChI Key: LMSRFYDVNGTMGT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of Ethyl 3-(4-hydroxy-2 isopropoxyphenyl)propanoate is C14H20O4. This compound has a molecular weight of 252.31 g/mol. The exact structure would need to be confirmed through spectroscopic analysis such as NMR or IR.

Scientific Research Applications

Improved Synthesis of Phytoalexins

Ethyl 3-(4-hydroxy-2 isopropoxyphenyl)propanoate plays a role in the improved synthesis of phytoalexins, specifically isoanigorufone, which are compounds produced by plants as a defense against pathogens. A study demonstrates the synthesis process of isoanigorufone, a phytoalexin exclusive to Musaceae, starting from a derivative of ethyl 3-(4-hydroxy-2 isopropoxyphenyl)propanoate, through a series of chemical reactions including Suzuki–Miyaura coupling and Friedel–Crafts acylation (Cano et al., 2013).

Enzyme-catalyzed Synthesis

In another study, the racemic form of ethyl 3-hydroxy-3-(10-alkyl-10H-phenothiazin-3-yl)propanoates, a structurally related compound, was used as a substrate in a multienzymatic procedure. This process facilitated the efficient synthesis of highly enantiomerically enriched 3-heteroaryl-3-hydroxypropanoic acids (Brem et al., 2010).

Dynamic Kinetic Resolution

A study focusing on dynamic kinetic resolution (DKR) details the multigram-scale synthesis of optically pure iso-dolaproine using a catalytic asymmetric hydrogenation process. The process started with a derivative similar to ethyl 3-(4-hydroxy-2 isopropoxyphenyl)propanoate (Lavergne et al., 2001).

Investigation of Polymorphism

Ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, a compound with structural similarity, was investigated for its polymorphic forms using various spectroscopic and diffractometric techniques. This study highlights the challenges in analytical and physical characterization of such compounds (Vogt et al., 2013).

Electroreductive Radical Cyclization

Research on the electroreductive intramolecular cyclization of ethyl 2-bromo-3-(3′,4′-methylenedioxyphenyl)-3-(propargyloxy)propanoate, a compound structurally related to ethyl 3-(4-hydroxy-2 isopropoxyphenyl)propanoate, provided insights into catalytic reductions. This study proposed a mechanistic scheme for the formation of major products through radical intermediates (Esteves et al., 2005).

Stereoselective Bioreduction

Ethyl (S)-3-hydroxy-3-(2-thienyl)propanoate, a key chiral intermediate for a blockbuster antidepressant drug, was synthesized through the stereoselective bioreduction of a related ethyl 3-oxo-3-(2-thienyl) propanoate compound. This process was catalyzed by a specific reductase with excellent stereoselectivity (Ren et al., 2019).

Safety and Hazards

According to a safety data sheet, Ethyl 3-(4-hydroxyphenyl)propanoate should be handled with care. It is recommended to avoid contact with skin, eyes, and clothing, as well as ingestion and inhalation . In case of contact, rinse immediately with plenty of water and seek medical attention if symptoms occur .

properties

IUPAC Name

ethyl 3-(4-hydroxy-2-propan-2-yloxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O4/c1-4-17-14(16)8-6-11-5-7-12(15)9-13(11)18-10(2)3/h5,7,9-10,15H,4,6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMSRFYDVNGTMGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(C=C(C=C1)O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To (E)-ethyl 3-(4-(benzyloxy)-2-isopropoxyphenyl)acrylate (699) (530 mg, 1.56 mmol) in ethanol (12 mL) was added Pd/C (0.5 eq, 10% Degussa type). A balloon of hydrogen gas was added and the reaction was evacuated and back-filled with hydrogen three times. The reaction was stirred overnight at room temperature, filtered through a pad of celite and concentrated in vacuo to give ethyl 3-(4-hydroxy-2 isopropoxyphenyl)propanoate (700).
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530 mg
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12 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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